molecular formula C12H12N4O2 B2658365 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861206-05-5

2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No. B2658365
CAS RN: 861206-05-5
M. Wt: 244.254
InChI Key: UGXPAFVXVHCKHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a triazole ring, and a nitrile group. The methoxy group consists of a methyl group bound to an oxygen atom, which is then bound to the phenyl ring. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the phenyl ring. The electron-donating methoxy group could potentially activate the phenyl ring towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar nitrile and methoxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Physicochemical Properties

Compounds structurally related to 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile have been synthesized and studied for their physicochemical properties. For instance, Sameluk and Kaplaushenko (2015) explored the synthesis and properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, highlighting their potential for pharmacological activity including antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

Antimicrobial and Antitumor Activities

Research into the biological activities of related compounds has demonstrated their potential in antimicrobial and antitumor applications. For example, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, identifying compounds with good or moderate activity against various microorganisms (Bektaş et al., 2007). Furthermore, Al-Soud et al. (2006) investigated the synthesis of 1H-1,2,4-triazolylcoumarins and evaluated their antitumor and anti-HIV activities, identifying specific compounds that showed inhibition of HIV-1 (Al-Soud et al., 2006).

Organic Synthesis and Mechanistic Studies

Compounds within this chemical class have been utilized in organic synthesis and mechanistic studies. Houmam et al. (2003) investigated the electrochemical reduction of aryl thiocyanates, revealing insights into the reductive cleavage mechanism of the S-CN bond, which varies depending on the substituent on the aryl ring. This study highlighted the nuanced behavior of these compounds in electrochemical environments (Houmam et al., 2003).

Luminescent Materials

The development of luminescent materials is another area of application for these compounds. de Bettencourt-Dias et al. (2007) reported on the synthesis of a complex with Eu(III) triflate that, along with its Tb(III) analogue, exhibited high luminescence in both solid state and solution, demonstrating the potential of these compounds in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its potential use as a pharmaceutical compound or studying its reactivity towards various chemical reagents .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-14-15(8-7-13)12(17)16(9)10-3-5-11(18-2)6-4-10/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXPAFVXVHCKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

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